molecular formula C5H11Br B145997 1-Bromo-2,2-dimethylpropane CAS No. 630-17-1

1-Bromo-2,2-dimethylpropane

Cat. No. B145997
CAS RN: 630-17-1
M. Wt: 151.04 g/mol
InChI Key: CQWYAXCOVZKLHY-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethylpropane, also known as Neopentyl bromide, is an organic compound with the molecular formula C5H11Br . It has a molecular weight of 151.04 .


Synthesis Analysis

1-Bromo-2,2-dimethylpropane can be used in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains . It can also be used in the synthesis of secondary amines from alkyl tosylates or alkyl halides via nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2-dimethylpropane consists of a central carbon atom bonded to a bromine atom and three methyl groups . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromo-2,2-dimethylpropane has difficulty undergoing SN2 reactions due to the bulky methyl groups on the carbon adjacent to the bromine atom, which hinder the approach of the nucleophile . The steric hindrance makes it difficult for the nucleophile to attack the carbon atom and displace the leaving group .


Physical And Chemical Properties Analysis

1-Bromo-2,2-dimethylpropane is a liquid at room temperature with a density of 1.199 g/mL at 25 °C . It has a boiling point of 105-106 °C/767 mmHg . The compound is highly flammable .

Scientific Research Applications

1-Bromo-2,2-dimethylpropane: A Comprehensive Analysis of Scientific Research Applications: 1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a versatile chemical compound with several applications in scientific research. Below are detailed sections focusing on unique applications in various fields.

Organic Synthesis

1-Bromo-2,2-dimethylpropane is used in the synthesis of S-alkylated cysteine derivatives with branched alkyl chains. These derivatives are important in peptide synthesis and drug development due to their stability and resistance to oxidation .

Nucleophilic Substitution Reactions

This compound is also utilized in the synthesis of secondary amines from alkyl tosylates or alkyl halides. Secondary amines have widespread applications in organic chemistry, including the production of pharmaceuticals and polymers .

Agrochemical Research

In the agrochemical field, 1-Bromo-2,2-dimethylpropane can be used to develop new pesticides and herbicides. Its reactivity makes it a valuable precursor for compounds that control pests and weeds effectively .

Pharmaceutical Development

The pharmaceutical industry benefits from this compound as it can be used to create active pharmaceutical ingredients (APIs) with branched structures, which can lead to drugs with improved efficacy and reduced side effects .

Dyestuff Production

In the production of dyes, 1-Bromo-2,2-dimethylpropane serves as an intermediate. It helps in synthesizing complex molecules that are used as colorants in textiles and other materials .

Reaction Mechanism Studies

Researchers use 1-Bromo-2,2-dimethylpropane to study reaction mechanisms, particularly its difficulty undergoing both SN2 and SN1 reactions. Understanding these mechanisms is crucial for developing new synthetic methods .

Safety and Hazards

1-Bromo-2,2-dimethylpropane is classified as a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using explosion-proof equipment .

properties

IUPAC Name

1-bromo-2,2-dimethylpropane
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InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYAXCOVZKLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
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DSSTOX Substance ID

DTXSID2060886
Record name Propane, 1-bromo-2,2-dimethyl-
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Molecular Weight

151.04 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Neopentyl bromide
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Product Name

1-Bromo-2,2-dimethylpropane

CAS RN

630-17-1
Record name 1-Bromo-2,2-dimethylpropane
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Record name Propane, 1-bromo-2,2-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-Bromo-2,2-dimethylpropane (neopentyl bromide) so unreactive in SN2 reactions?

A1: 1-Bromo-2,2-dimethylpropane exhibits significant steric hindrance, which greatly reduces its reactivity in SN2 reactions. [] The methyl groups on the β-carbon (the carbon adjacent to the carbon bonded to the bromine) create a crowded environment that hinders the approach of a nucleophile from the backside. This steric hindrance makes the transition state highly unfavorable, leading to a much slower reaction rate compared to less sterically hindered primary alkyl bromides.

Q2: How does the structure of 1-Bromo-2,2-dimethylpropane impact its reactivity in general?

A2: The bulky, branched structure of 1-Bromo-2,2-dimethylpropane significantly influences its reactivity. [] As discussed, it hinders SN2 reactions. Furthermore, the neopentyl group's steric bulk can also slow down other reactions that require access to the functional group attached to the primary carbon.

Q3: Has the vibrational behavior of 1-Bromo-2,2-dimethylpropane been studied?

A3: Yes, a detailed vibrational analysis of 1-Bromo-2,2-dimethylpropane has been conducted. [, ] This research utilized infrared spectroscopy and computational methods to assign vibrational modes and understand the molecule's structural features. This information is valuable for characterizing the compound and potentially predicting its behavior in different chemical environments.

Q4: Can the thermodynamic properties of mixtures containing 1-Bromo-2,2-dimethylpropane be predicted?

A4: Researchers have developed theoretical models to calculate thermodynamic properties of binary liquid mixtures, including those containing 1-Bromo-2,2-dimethylpropane. [] This approach utilizes potential parameters derived from the pure components to estimate properties like excess free enthalpy. For example, the excess free enthalpy of liquid mixtures of neopentane (which is structurally very similar to 1-Bromo-2,2-dimethylpropane) with tetramethylsilane and 1-bromo-2,2-dimethylpropane itself have been calculated and compared with experimental data from vapor pressure measurements. [] This demonstrates the potential for using theoretical methods to predict thermodynamic behavior of mixtures containing 1-Bromo-2,2-dimethylpropane.

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